

# An In-depth Technical Guide to Carbofuran-d3 (CAS 1007459-98-4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and analytical applications of Carbofuran-d3 (CAS 1007459-98-4). This isotopically labeled compound is a critical tool in the quantitative analysis of its parent compound, carbofuran, a widely used carbamate insecticide.

# **Core Properties**

Carbofuran-d3, also known as N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, is a deuterated analog of carbofuran.[1][2] The specific deuteration at the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]

# **Physicochemical Properties**

A summary of the key physicochemical properties of Carbofuran-d3 is presented in Table 1.



Property	Value	Reference
CAS Number	1007459-98-4	[2]
Molecular Formula	C12H12D3NO3	[2][3]
Molecular Weight	224.27 g/mol	[3][4]
Appearance	White Crystalline Solid	[5]
Melting Point	150-154°C	[6]
Solubility	Slightly soluble in Chloroform and Methanol (when heated)	[2]
log P	1.8 (for Carbofuran)	[1]
Purity	≥98% (Carbofuran), ≥99% deuterated forms (d1-d3)	[2]

### **Synonyms**

- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol N-methylcarbamate-d3
- BAY 70143-d3[2]
- Carbofuran D3 (N-methyl D3)[4]
- (2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate

# **Mechanism of Action (of Carbofuran)**

Carbofuran, the non-deuterated parent compound, exerts its biological effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulses.

Carbamates, including carbofuran, act as reversible inhibitors of AChE.[7] The carbamate moiety binds to the serine hydroxyl group in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic process. This leads



to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.

Figure 1. Mechanism of Acetylcholinesterase Inhibition by Carbofuran.

## **Handling and Safety**

Carbofuran-d3 should be handled with caution in a laboratory setting, following standard safety protocols for handling potentially hazardous chemicals.

### **Personal Protective Equipment (PPE)**

- Eye Protection: Wear safety glasses with side-shields or goggles.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.
- Skin and Body Protection: Wear a lab coat or other protective clothing.

### **Storage**

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Recommended storage temperature is -20°C for long-term stability.[4]
- Keep away from heat, sparks, and open flames.

### **Spills and Disposal**

- In case of a spill, avoid generating dust.
- Wear appropriate PPE and absorb the spill with an inert material.
- Collect the material in a sealed container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations.



### **Experimental Protocols**

Carbofuran-d3 is primarily used as an internal standard in the quantitative analysis of carbofuran residues in various matrices, such as food, water, and soil, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

# QuEChERS Sample Preparation for Pesticide Residue Analysis

This protocol is a general guideline based on the widely adopted QuEChERS method.[8][9][10]

#### Materials:

- Homogenized sample (e.g., fruit, vegetable, soil)
- Acetonitrile (ACN)
- Carbofuran-d3 internal standard solution (concentration to be optimized based on analytical method)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing sorbents like PSA, C18, GCB)
- Centrifuge
- Vortex mixer

#### Procedure:

- Sample Weighing: Weigh a representative homogenized sample (typically 10-15 g) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[8]
- Internal Standard Spiking: Add a known volume of the Carbofuran-d3 internal standard solution to the sample.



- Extraction:
  - Add 10 mL of acetonitrile to the tube.
  - Add the QuEChERS extraction salt packet.
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at ≥3000 rcf for 5 minutes.[8]
- Dispersive SPE Cleanup:
  - Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.
  - Vortex for 30 seconds.
  - Centrifuge at ≥5000 rcf for 2 minutes.[8]
- Final Extract Preparation:
  - Transfer the purified supernatant into an autosampler vial.
  - The extract may be diluted with mobile phase or solvent-exchanged depending on the analytical instrument requirements.

Figure 2. QuEChERS Experimental Workflow for Pesticide Residue Analysis.

### **LC-MS/MS Instrumental Analysis**

The final extract is analyzed by LC-MS/MS. The specific parameters will need to be optimized for the instrument used.

#### Typical LC-MS/MS Parameters:

- LC Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 μm).[11]
- Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid or ammonium formate.[11]



- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for both carbofuran and Carbofuran-d3 need to be determined.

Example MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Carbofuran	[M+H]+	Specific fragment ion
Carbofuran-d3	[M+H]+	Corresponding fragment ion

# **Data Analysis and Quantification**

The concentration of carbofuran in the sample is determined by comparing the peak area ratio of the analyte (carbofuran) to the internal standard (Carbofuran-d3) against a calibration curve. The use of an isotopically labeled internal standard like Carbofuran-d3 corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

### Conclusion

Carbofuran-d3 is an indispensable tool for the accurate and reliable quantification of carbofuran residues in a variety of matrices. Its physicochemical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, while its mass shift allows for precise differentiation by mass spectrometry. Adherence to proper handling and safety procedures is essential. The experimental protocols outlined in this guide, particularly the QuEChERS method coupled with LC-MS/MS analysis, provide a robust framework for researchers, scientists, and drug development professionals working with this important analytical standard.

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